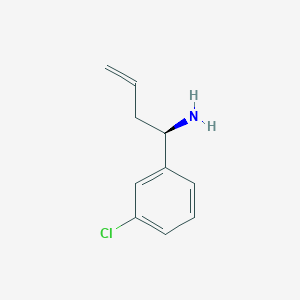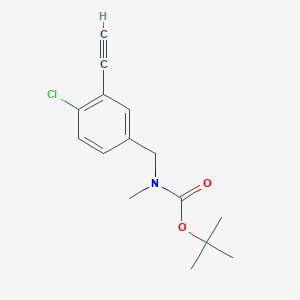
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate: is a complex compound with the following chemical structure:
Structure:C18H32O16
sucrose monopalmitate or sucrose palmitate . It consists of a glucose unit (alpha-D-glucopyranoside) linked to a fructose unit (beta-D-fructofuranosyl) via an ester bond with a hexadecanoic acid (palmitic acid) group. The molecular weight of this compound is approximately 522.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate involves the esterification of sucrose (a disaccharide composed of glucose and fructose) with palmitic acid. The reaction typically occurs under acidic or basic conditions. The specific synthetic routes may vary, but the general process is as follows:
Esterification Reaction:
Industrial Production Methods: The industrial production of this compound involves large-scale esterification processes. Manufacturers optimize reaction conditions, catalysts, and purification steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
Reactions Undergone:
Acidic Hydrolysis:
Enzymatic Hydrolysis:
Major Products: The primary products of hydrolysis are:
Sucrose: The disaccharide composed of glucose and fructose.
Palmitic Acid: A saturated fatty acid.
Wissenschaftliche Forschungsanwendungen
Alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate finds applications in various fields:
Food Industry:
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its application. In drug delivery, it enhances solubility and permeability. In food, it stabilizes emulsions.
Vergleich Mit ähnlichen Verbindungen
While alpha-D-glucopyranoside, beta-D-fructofuranosyl, monohexadecanoate is unique due to its specific structure, similar compounds include other sugar esters and surfactants.
Eigenschaften
CAS-Nummer |
24516-45-8 |
|---|---|
Molekularformel |
C28H52O12 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |
InChI-Schlüssel |
DZPKXFNXNJJENH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)




![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)



![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)



